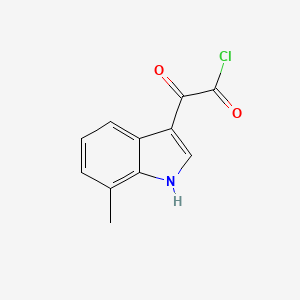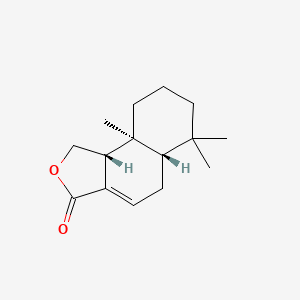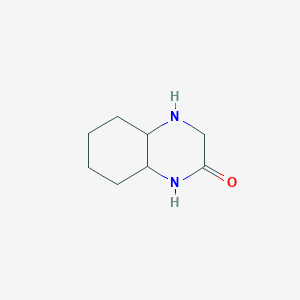
Decahydroquinoxalin-2-one
Overview
Description
Decahydroquinoxalin-2-one is a heterocyclic compound that belongs to the class of quinoxalin-2-ones This compound is characterized by a bicyclic structure consisting of a quinoxaline ring system that is fully saturated, meaning all the carbon-carbon bonds are single bonds This saturation gives the compound its “decahydro” prefix
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroquinoxalin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst such as Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere has been reported . Another method involves the use of tert-butyl peroxide as an alkoxyl radical mediator for hydrogen atom transfer, allowing for the selective alkylation of quinoxalin-2-one with various hydrocarbons .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize readily available feedstock chemicals and aim to achieve high yields with minimal by-products. The use of heterogeneous catalysis, which offers advantages such as easy catalyst recovery and reuse, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Decahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of partially saturated quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoxalin-2-one derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Decahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of decahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Decahydroquinoxalin-2-one can be compared with other similar compounds such as quinoxalin-2-one, dihydroquinoxalin-2-one, and other heterocyclic compounds containing the quinoxaline moiety. These compounds share a similar core structure but differ in the degree of saturation and the nature of substituents. This compound is unique due to its fully saturated ring system, which can influence its chemical reactivity and biological activity .
List of Similar Compounds
- Quinoxalin-2-one
- Dihydroquinoxalin-2-one
- Quinoxaline
- Quinoxaline derivatives
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYREMMLJKWDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552576 | |
| Record name | Octahydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90242-76-5 | |
| Record name | Octahydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


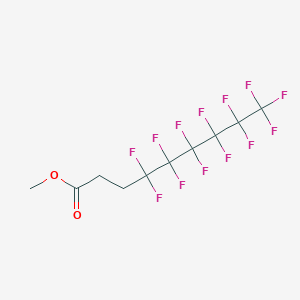
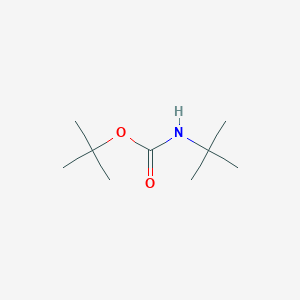

![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)

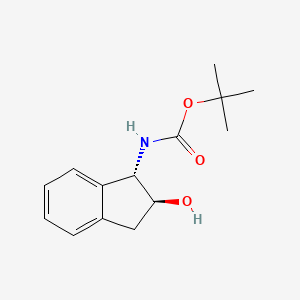
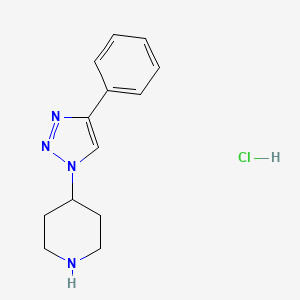
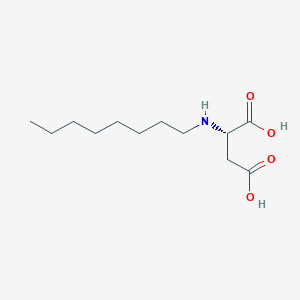
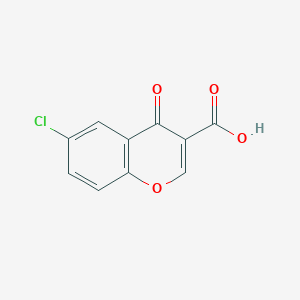
![(E,E)-1,1'-[(Z)-1,2-Diphenylethene-1,2-diyl]bis(phenyldiazene)](/img/structure/B1611125.png)
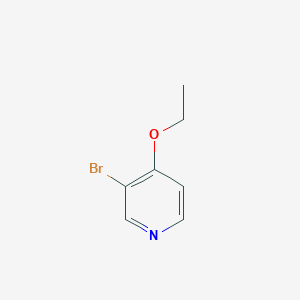
![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)
